molecular formula C12H18N4O4 B1413506 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090967-71-6

1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1413506
CAS No.: 2090967-71-6
M. Wt: 282.3 g/mol
InChI Key: WQIBRWQZVJPEHG-UHFFFAOYSA-N
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Description

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a triazole ring, and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Click Chemistry for Triazole Formation: The triazole ring is often formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This step involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through various carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a linker in the development of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of advanced materials and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the azetidine ring can provide rigidity and specificity to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
  • 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid

Uniqueness

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of an azetidine ring and a triazole ring, which provides a distinct set of chemical properties and reactivity

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-4-8(5-15)6-16-7-9(10(17)18)13-14-16/h7-8H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIBRWQZVJPEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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